Oritavancin is a glycopeptide antibiotic used for the treatment of skin infections. It was developed by The Medicines Company (acquired by Novartis). Oritavancin was initially approved by the FDA in 2014 and formulated to combat susceptible gram-positive bacteria that cause skin and skin structure infections. It boasts the option of single-dose administration and has been proven as non-inferior to a full course of [vancomycin] therapy. On March 12, 2021 the FDA approved Kimyrsa, a complete course of therapy in a single, 1 hour 1200 mg infusion. Orbactiv, the other FDA approved oritavancin product, is administered over a 3 hour infusion and contains a lower dose of 400 mg. Marketed by Melinta Therapeutics, Kimyrsa offers effective and time-efficient treatment for skin and skin structure infections.
Oritavancin is a Lipoglycopeptide Antibacterial. The mechanism of action of oritavancin is as a Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 3A4 Inducer, and Cytochrome P450 2D6 Inducer.
See also: Oritavancin Diphosphate (active moiety of).
Oritavancin
CAS No.: 171099-57-3
Cat. No.: VC0005579
Molecular Formula: C86H97Cl3N10O26
Molecular Weight: 1793.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 171099-57-3 |
---|---|
Molecular Formula | C86H97Cl3N10O26 |
Molecular Weight | 1793.1 g/mol |
IUPAC Name | (1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
Standard InChI | InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1 |
Standard InChI Key | VHFGEBVPHAGQPI-LXKZPTCJSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |
SMILES | CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |
Canonical SMILES | CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |
Boiling Point | 810.3 |
Mechanism of Action
Oritavancin disrupts bacterial cell wall synthesis through three synergistic mechanisms:
-
Inhibition of transglycosylase and transpeptidase enzymes, critical for peptidoglycan cross-linking .
-
Cell membrane depolarization via interactions with lipid intermediates, compromising membrane integrity .
-
Biofilm penetration and eradication, attributed to its lipophilic side chain, which enhances activity against sessile bacteria .
This multifactorial action minimizes resistance development, with minimal inhibitory concentration (MIC) values ≤0.12 mg/L for 99.9% of S. aureus isolates .
Pharmacokinetics and Dosing
Pharmacokinetic Profile
Oritavancin’s pharmacokinetics are characterized by:
-
Volume of distribution: 87.6 L, indicating extensive tissue penetration .
-
Renal excretion: <5%, eliminating the need for dose adjustments in renal impairment .
Dosing Regimens
-
Off-label infections: 1,200 mg initially, followed by 800 mg weekly for 4–6 weeks (osteomyelitis) or 6 weeks (endocarditis) .
Antimicrobial Spectrum and Microbiology
Oritavancin demonstrates potent activity against Gram-positive pathogens, including:
Pathogen | MIC₉₀ (mg/L) | Susceptibility Rate (%) |
---|---|---|
Methicillin-resistant S. aureus | 0.12 | 99.9 |
Streptococcus pyogenes | 0.06 | 100 |
Vancomycin-resistant Enterococcus | 0.25 | 95 |
Notably, oritavancin retains efficacy against vancomycin-resistant strains due to its distinct binding site .
Clinical Applications
FDA-Approved Indications
-
ABSSIs: Two phase III trials (SOLO I/II) demonstrated 79.6% efficacy for oritavancin vs. 80.0% for vancomycin .
Off-Label Uses
-
Osteomyelitis: 53/71 patients (74%) achieved cure without recurrence at 1 year .
-
Prosthetic joint infections: Successful in 68% of cases when combined with surgical intervention .
-
Bacteremia and endocarditis: Limited data suggest utility in right-sided endocarditis .
Efficacy and Clinical Outcomes
Comparative Studies
-
Oritavancin vs. Vancomycin:
-
Invasive Infections: 74% cure rate for osteomyelitis and hardware-associated infections .
Predictors of Success
-
Negative predictors: MRSA infection (17% failure rate) , active injection drug use .
-
Positive predictors: Surgical debridement, combination therapy .
Special Considerations and Future Directions
Special Populations
Research Gaps
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume